molecular formula C19H27NO3 B3029594 Tetrabenazine CAS No. 718635-93-9

Tetrabenazine

Cat. No. B3029594
CAS RN: 718635-93-9
M. Wt: 317.4 g/mol
InChI Key: MKJIEFSOBYUXJB-UHFFFAOYSA-N
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Description

Tetrabenazine is a medication that has been extensively studied for its effects on hyperkinetic movement disorders. It is a presynaptic monoamine depleting agent, which means it can reduce the levels of certain neurotransmitters in the brain, particularly dopamine. This action is believed to contribute to its effectiveness in treating disorders characterized by involuntary movements, such as Huntington's disease, tardive dyskinesia, and various forms of dystonia . This compound is the only drug approved by the US FDA specifically for the treatment of chorea associated with Huntington's disease .

Synthesis Analysis

The asymmetric synthesis of this compound has been achieved with high enantiomeric excess, which is important for therapeutic and molecular imaging applications. The process involves a palladium-catalyzed asymmetric malonate addition followed by several diastereoselective transformations to establish the necessary stereocenters .

Molecular Structure Analysis

This compound is a synthetic derivative of benzoquinolizine. Its molecular structure includes a hexahydro-11bH-benzo[a]quinolizine core with various functional groups that are crucial for its pharmacological activity. The structure of this compound allows it to interact with monoamine transporter proteins and deplete monoamines such as dopamine from nerve terminals .

Chemical Reactions Analysis

This compound undergoes metabolic transformation in the body, leading to the formation of several metabolites. The main metabolic pathways include the reduction of the keto group, oxidation of the isobutyl side chain, and selective cleavage of the methoxy groups, followed by conjugation with glucuronic acid for excretion . These metabolic reactions are consistent across different species, including rabbits, dogs, and humans.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its pharmacokinetics and pharmacodynamics. It is rapidly metabolized in the liver to active metabolites, some of which are potent inhibitors of the vesicular monoamine transporter type 2 (VMAT2). This rapid metabolism and the reversible inhibition of VMAT2 contribute to the drug's efficacy and also to the variability in optimal dosing among individuals . The drug's solubility, stability, and ability to cross the blood-brain barrier are essential for its function as a central nervous system agent.

Scientific Research Applications

Mechanisms and Derivatives

  • Tetrabenazine is approved by the FDA for treating chorea in Huntington’s disease due to its dopamine depleting effect. It inhibits vesicular monoamine transporter type 2, impacting neurotransmitter transportation and dopaminergic signal transmission. Advanced applications include prodrug design and metabolite drug discovery, with derivatives such as valbenazine and deuthis compound also FDA-approved. Radioisotopically labeled this compound aids in early Parkinson’s disease diagnosis (Paek, 2020).

Treatment of Hyperkinetic Movement Disorders

  • Originally developed for schizophrenia treatment, this compound effectively treats hyperkinetic movement disorders like chorea, tics in Tourette’s syndrome, and stereotypies in tardive dyskinesia. It has shown efficacy and safety in clinical trials, especially for Huntington’s disease chorea (Kenney & Jankovic, 2006).

Pediatric Applications

  • This compound has been used to treat severe chorea in children, showing effectiveness in controlling chorea with good tolerance even at high doses. It's widely used for adult hyperkinetic disorders, but its application in pediatrics is limited and primarily focuses on severe chorea (Chatterjee & Frucht, 2003).

Dopamine Receptor Antagonist Properties

  • Besides its well-known effects on monoamine depletion, this compound also displays properties of a dopamine receptor antagonist. It can block dopamine’s inhibitory effect on prolactin secretion and displace dopamine antagonists from receptors, suggesting a dual mechanism of action (Login, Cronin, & Macleod, 1982).

Broad Spectrum of Hyperkinetic Disorders

  • This compound is a potent therapy for a range of hyperkinetic movement disorders, including Huntington’s chorea, tardive dyskinesia, dystonia, tics, and Tourette’s syndrome. Its efficacy extends beyond chorea, demonstrating its versatility in treating various involuntary movement conditions (Jankovic & Clarence-Smith, 2011).

Dystonia Treatment

  • This compound, a presynaptic dopamine depletor, has been effectively used in treating cervical dystonia. In some cases, it has been augmented with other treatments like clozapine and Botox, showing improvement in dystonia symptoms and enhancing patients' quality of life (Preve et al., 2015).

Safety and Hazards

Tetrabenazine increases the risk of depression and suicidal thoughts and behavior in patients with Huntington’s disease . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Tetrabenazine has led to advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, this compound derivatives such as valbenazine and deuthis compound have been approved by the US FDA . In addition, radioisotopically labeled this compound permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127442
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
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Molecular Weight

317.4 g/mol
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Physical Description

Solid
Record name Tetrabenazine
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Solubility

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L
Record name Tetrabenazine
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Mechanism of Action

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ...
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Color/Form

Prisms from methanol

CAS RN

718635-93-9, 58-46-8
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
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Melting Point

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C
Record name Tetrabenazine
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Record name Tetrabenazine
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Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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